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Bromogquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoquinolin-4-ol, also known by its tautomeric form 3-bromo-1H-quinolin-4-one, is a
halogenated derivative of the quinoline scaffold, a core structure found in numerous biologically
active compounds and pharmaceuticals. The strategic placement of a bromine atom at the 3-
position and a hydroxyl group at the 4-position of the quinoline ring system imparts unique
physicochemical properties and potential for further chemical modifications, making it a
valuable building block in medicinal chemistry and materials science. This technical guide
provides a comprehensive overview of the chemical structure, properties, synthesis, and
potential applications of 3-Bromoquinolin-4-ol, tailored for researchers and professionals in
drug development.

Chemical Structure and Properties

3-Bromoquinolin-4-ol is a heterocyclic compound with the molecular formula CoHeBrNO.[1] It
exists in a tautomeric equilibrium between the enol form (3-bromo-4-hydroxyquinoline) and the
more stable keto form (3-bromo-1H-quinolin-4-one). This tautomerism is a key feature
influencing its reactivity and biological interactions.
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Table 1: Chemical Identifiers and Basic Properties of 3-Bromoquinolin-4-ol

Property

Value

Reference

IUPAC Name

3-bromoquinolin-4-ol

Alternate Name

3-bromo-1H-quinolin-4-one

[1]

CAS Number 64965-47-5

Molecular Formula CoHeBrNO [1]
Molecular Weight 224.05 g/mol

Physical Form Solid

Table 2: Physicochemical Properties of 3-Bromoquinolin-4-ol

Property Value Notes
Not explicitly reported. Other
bromoquinolin-4-ol isomers ) )
] ] ) ] ] Further experimental data is
Melting Point have high melting points (e.g., )
o required.
6-Bromoquinolin-4-ol: 283 °C).
[2]
N ) Likely to decompose at high
Boiling Point Not reported.
temperatures.
Expected to be sparingly
- ) soluble in water and more
Solubility Data not available. ] )
soluble in polar organic
solvents.
The pKa of the parent 4-
pKa Data not available. hydroxyquinoline is reported to

be around 4.80 and 8.68.[3]

Spectral Data
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Detailed experimental spectral data for 3-Bromoquinolin-4-ol is not readily available in the

public domain. However, predicted data and the analysis of similar compounds can provide an

expected spectral profile.

Table 3: Predicted and Expected Spectral Data for 3-Bromoquinolin-4-ol

Technique

Expected Observations

1H NMR

Aromatic protons in the range of 7.0-9.0 ppm.
The proton at the 2-position is expected to be a
singlet and significantly downfield. The hydroxyl
proton (enol form) or NH proton (keto form)

would likely appear as a broad singlet.

13C NMR

Signals for nine distinct carbon atoms. The
carbonyl carbon (C4 in the keto form) would be
significantly downfield (around 170-180 ppm).
The carbon bearing the bromine (C3) would also

show a characteristic shift.

IR Spectroscopy

A broad O-H stretch (enol form) or N-H stretch
(keto form) around 3000-3400 cm~1, A strong
C=0 stretch for the keto form around 1650
cm~1, C=C and C=N stretching vibrations in the

aromatic region (1400-1600 cm™1).

Mass Spectrometry

A characteristic isotopic pattern for a
monobrominated compound, with two peaks of
nearly equal intensity (M+ and M+2) separated
by 2 m/z units. Predicted [M+H]* at m/z
223.97057 and [M-H]~ at m/z 221.95601.[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-Bromoquinolin-4-ol is not

widely published. However, its synthesis can be approached through established methods for

the preparation of quinolin-4-ones, followed by or combined with a bromination step. The
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Gould-Jacobs and Conrad-Limpach reactions are foundational methods for constructing the 4-
hydroxyquinoline core.

Proposed Synthetic Pathway:

A plausible synthetic route involves the construction of the quinolin-4-one skeleton followed by
regioselective bromination at the C3 position.

Step 2: Bromination

Bromination

( Brominating Agent (e.g., NBS, Br2) )

3-Bromoquinolin-4-ol

Quinolin-4-one

Step 1: Quinolone Core Synthesis

Enamine Intermediate Thermal Cyclization

B-Ketoester

Aniline Derivative

Click to download full resolution via product page
Caption: Proposed two-step synthesis of 3-Bromoquinolin-4-ol.
Experimental Protocol (Hypothetical):

This protocol is a generalized procedure based on known methodologies for similar
compounds. Optimization will be necessary.

Step 1: Synthesis of Quinolin-4-one (Gould-Jacobs Reaction)
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» Condensation: An appropriate aniline is reacted with a suitable [3-ketoester (e.g., diethyl
malonate) at elevated temperatures to form an anilinomethylene intermediate.

» Cyclization: The intermediate is then heated at a higher temperature (typically in a high-
boiling solvent like diphenyl ether) to induce cyclization to the quinolin-4-one core.

Step 2: Bromination of Quinolin-4-one

e Reaction Setup: Dissolve the synthesized quinolin-4-one in a suitable solvent such as acetic
acid or chloroform.

» Addition of Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS)
or a solution of bromine in the reaction solvent, dropwise to the solution at room
temperature. The regioselectivity of bromination at the 3-position is influenced by the
reaction conditions and any existing substituents.

» Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

» Work-up and Purification: Upon completion, the reaction mixture is quenched, and the
product is extracted. Purification is typically achieved by recrystallization or column
chromatography.

Reactivity and Potential Applications

The chemical reactivity of 3-Bromoquinolin-4-ol is dictated by the interplay of the electron-
withdrawing bromine atom, the electron-donating hydroxyl/amido group, and the aromatic
quinoline system.

3-Bromoquinolin-4-ol

At N1 (keto form) At 04 (enol form) At C3-Br bond At C3-Br bond

Potential Reactions

A4

v A4 v
[ ) . . ] [ . . . ] Palladium-Catalyzed Nucleophilic Aromatic
Laalaton givacy SASIETERAGETR (Cross—Coupling (e.g., Suzuki, Buchwald—Hartwig)) [ Substitution )

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b188113?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: Key reactive sites of 3-Bromoquinolin-4-ol.

The bromine at the C3 position serves as a versatile handle for introducing a wide range of
functional groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira,
Buchwald-Hartwig). This allows for the synthesis of diverse libraries of 3-substituted quinolin-4-
one derivatives for structure-activity relationship (SAR) studies in drug discovery. The
hydroxyl/amido group can also be functionalized through alkylation or acylation.

Potential Applications in Drug Development:

The quinolin-4-one scaffold is a "privileged structure” in medicinal chemistry, known to exhibit a
broad spectrum of biological activities. While specific biological data for 3-Bromoquinolin-4-ol
is scarce, related bromoquinoline derivatives have shown potential as:

o Anticancer Agents: Many quinoline derivatives exhibit antiproliferative activity against various
cancer cell lines.

o Antibacterial Agents: The quinolone core is famously the basis for a class of antibiotics.
» Antiviral and Antimalarial Drugs: Quinolines have a long history in the treatment of malaria.

The presence of the bromine atom can enhance lipophilicity, potentially improving cell
membrane permeability, and can also participate in halogen bonding, which can be a significant
interaction in drug-receptor binding.

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the
interaction of 3-Bromoquinolin-4-ol with any particular signaling pathways. Research into the
biological activity of this compound would be required to elucidate its mechanism of action and
identify any cellular pathways it may modulate.

Conclusion

3-Bromoquinolin-4-ol is a valuable heterocyclic building block with significant potential for the
development of novel therapeutic agents and functional materials. Its tautomeric nature and the
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presence of a reactive bromine handle provide a platform for extensive chemical diversification.
While there is a need for more comprehensive experimental data on its physicochemical
properties and biological activity, the foundational knowledge of quinoline chemistry suggests
that 3-Bromoquinolin-4-ol is a compound of high interest for further investigation by
researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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